molecular formula C12H14F2N2O2 B1508472 1-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methyl]piperazine CAS No. 1093211-85-8

1-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methyl]piperazine

Cat. No. B1508472
Key on ui cas rn: 1093211-85-8
M. Wt: 256.25 g/mol
InChI Key: MPZINTHEMFDGTH-UHFFFAOYSA-N
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Patent
US08940745B2

Procedure details

A 2 L, three-neck Morton flask equipped with a mechanical stirrer, thermocouple, and addition funnel under a nitrogen atmosphere was charged with 3-amino-4-chloropyridine (35.0 g, 272 mmol) and toluene (740 mL). The brown solution was cooled to 2° C. Pyridine (25.3 mL, 310 mmol) was added in one portion, followed by the dropwise addition of phenyl chloroformate (32.6 mL, 259 mmol) over 30 min. The maximum internal temperature was 5° C. After stirring at 2-5° C. for 7 h the reaction mixture became a thick yellow suspension. A cooled solution of K2CO3 (53.6 g, 388 mmol) in water (216 mL) was added over 3 min, during which the maximum internal temperature was 6° C. 1-(2,2-Difluoro-benzo[1,3]dioxol-5-ylmethyl)-piperazine (66.3 g, 259 mmol) was then added as a solid over 1 min. The mixture was allowed to warm slowly to room temperature and stirred for 15 h. Water (200 mL) was added and the toluene layer was separated and extracted with aqueous HCl (1.8 M, 600 mL). The aqueous extract was washed with toluene (2×300 mL). MeOH (500 mL) was added to the aqueous layer and the solution was cooled to 5° C. The pH was adjusted to pH 8-9 with the addition of NaOH solution (50 wt %, ca. 50 mL). The addition was at such a rate that the internal temperature did not exceed 17° C. The resulting suspension was stirred at 5° C. for 2 h. The product was collected by filtration and rinsed with MeOH/H2O (1:1, 70 mL). The solid was dried in vacuum oven at 50° C. for 24 h to afford the title compound as a yellow/green solid (73 g, 69%).
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
740 mL
Type
solvent
Reaction Step One
Quantity
25.3 mL
Type
reactant
Reaction Step Two
Quantity
32.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
53.6 g
Type
reactant
Reaction Step Four
Name
Quantity
216 mL
Type
solvent
Reaction Step Four
Quantity
66.3 g
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Yield
69%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[Cl:8].N1C=CC=CC=1.Cl[C:16](OC1C=CC=CC=1)=[O:17].C([O-])([O-])=O.[K+].[K+].[F:31][C:32]1([F:48])[O:36][C:35]2[CH:37]=[CH:38][C:39]([CH2:41][N:42]3[CH2:47][CH2:46][NH:45][CH2:44][CH2:43]3)=[CH:40][C:34]=2[O:33]1>O.C1(C)C=CC=CC=1>[Cl:8][C:7]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[NH:1][C:16]([N:45]1[CH2:44][CH2:43][N:42]([CH2:41][C:39]2[CH:38]=[CH:37][C:35]3[O:36][C:32]([F:31])([F:48])[O:33][C:34]=3[CH:40]=2)[CH2:47][CH2:46]1)=[O:17] |f:3.4.5|

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
NC=1C=NC=CC1Cl
Name
Quantity
740 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
25.3 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
32.6 mL
Type
reactant
Smiles
ClC(=O)OC1=CC=CC=C1
Step Four
Name
Quantity
53.6 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
216 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
66.3 g
Type
reactant
Smiles
FC1(OC2=C(O1)C=CC(=C2)CN2CCNCC2)F
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2 °C
Stirring
Type
CUSTOM
Details
After stirring at 2-5° C. for 7 h the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2 L, three-neck Morton flask equipped with a mechanical stirrer
ADDITION
Type
ADDITION
Details
thermocouple, and addition funnel under a nitrogen atmosphere
CUSTOM
Type
CUSTOM
Details
was 5° C
CUSTOM
Type
CUSTOM
Details
was 6° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to room temperature
STIRRING
Type
STIRRING
Details
stirred for 15 h
Duration
15 h
CUSTOM
Type
CUSTOM
Details
the toluene layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with aqueous HCl (1.8 M, 600 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous extract
WASH
Type
WASH
Details
was washed with toluene (2×300 mL)
ADDITION
Type
ADDITION
Details
MeOH (500 mL) was added to the aqueous layer
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to 5° C
ADDITION
Type
ADDITION
Details
The pH was adjusted to pH 8-9 with the addition of NaOH solution (50 wt %, ca. 50 mL)
ADDITION
Type
ADDITION
Details
The addition
CUSTOM
Type
CUSTOM
Details
did not exceed 17° C
STIRRING
Type
STIRRING
Details
The resulting suspension was stirred at 5° C. for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
WASH
Type
WASH
Details
rinsed with MeOH/H2O (1:1, 70 mL)
CUSTOM
Type
CUSTOM
Details
The solid was dried in vacuum oven at 50° C. for 24 h
Duration
24 h

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
ClC1=C(C=NC=C1)NC(=O)N1CCN(CC1)CC1=CC2=C(OC(O2)(F)F)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 73 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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